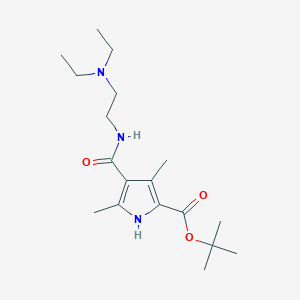

tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Descripción

Overview of tert-Butyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

tert-Butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 590424-04-7) is a synthetically derived pyrrole-based compound with the molecular formula C₁₈H₃₁N₃O₃ and a molecular weight of 337.5 g/mol . Its structure features a pyrrole ring substituted at the 3,5-positions with methyl groups, a tert-butyl ester at position 2, and a carbamoyl group linked to a diethylaminoethyl chain at position 4. The IUPAC name reflects this substitution pattern: tert-butyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Synonyms include MFCD13181868 and SCHEMBL2730804, with applications in pharmaceutical intermediate synthesis.

The compound’s tert-butyl ester enhances steric protection and lipophilicity, while the diethylaminoethyl carbamoyl moiety introduces basicity and potential for hydrogen bonding. These features make it a versatile scaffold for further chemical modifications, particularly in drug discovery.

Historical Context in Pyrrole Chemistry

Pyrrole chemistry traces its origins to the 19th century, with the isolation of pyrrole from coal tar by Ferdinand Runge in 1834. The aromatic heterocycle’s significance grew with the discovery of its role in natural products like heme and chlorophyll , which contain tetrapyrrole macrocycles. Synthetic pyrrole derivatives gained prominence in the 20th century, driven by their utility in dyes, polymers, and pharmaceuticals.

The target compound exemplifies advancements in functionalized pyrrole synthesis , particularly for medicinal applications. For instance, its structural analogs, such as Sunitinib (a tyrosine kinase inhibitor), highlight the therapeutic potential of pyrrole-carboxamide derivatives. The tert-butyl group’s introduction aligns with modern strategies to improve pharmacokinetic properties, reflecting decades of optimization in heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

Pyrroles are pivotal in heterocyclic chemistry due to their aromaticity , electron-rich nature , and ability to participate in diverse reactions (e.g., electrophilic substitution, coordination chemistry). The tert-butyl and diethylaminoethyl substituents in this compound introduce steric and electronic effects that modulate reactivity. For example:

- The tert-butyl ester stabilizes the carboxylate group against hydrolysis, facilitating storage and handling.

- The diethylaminoethyl chain enhances solubility in polar solvents and may enable interactions with biological targets.

Such modifications are critical in drug design, where pyrrole derivatives serve as kinase inhibitors, antimicrobial agents, and anticancer candidates. Recent studies emphasize the compound’s role as a synthetic intermediate for macrocyclic compounds and receptor-targeted therapies.

Research Scope and Objectives

Current research on this compound focuses on three areas:

- Synthetic Methodology : Optimizing routes for large-scale production. For example, coupling 3,5-dimethylpyrrole-2-carboxylic acid with diethylaminoethylamine, followed by tert-butylation.

- Biological Activity Screening : Evaluating its potential as a precursor for anticancer or antimicrobial agents.

- Structural Analog Development : Modifying the carbamoyl or ester groups to enhance target selectivity.

| Research Objective | Key Challenges | Proposed Solutions |

|---|---|---|

| Improve synthetic yield | Low reactivity of pyrrole C-4 position | Use Pd-catalyzed cross-coupling reactions |

| Enhance water solubility | High lipophilicity of tert-butyl group | Introduce sulfonate or phosphate groups |

| Expand macrocyclic applications | Steric hindrance limiting ring closure | Employ template-directed synthesis |

Propiedades

IUPAC Name |

tert-butyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O3/c1-8-21(9-2)11-10-19-16(22)14-12(3)15(20-13(14)4)17(23)24-18(5,6)7/h20H,8-11H2,1-7H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXXVYUVOQRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450252 | |

| Record name | 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590424-04-7 | |

| Record name | 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid tert-Butyl Ester

- Starting from commercially available 3,5-dimethylpyrrole or via Paal-Knorr synthesis using appropriate diketones and amines

- Esterification of the pyrrole-2-carboxylic acid with tert-butanol under acidic catalysis (e.g., using sulfuric acid or p-toluenesulfonic acid) to yield the tert-butyl ester

- Purification by recrystallization or chromatography to obtain the tert-butyl 3,5-dimethylpyrrole-2-carboxylate intermediate

Introduction of the Carbamoyl Group at the 4-Position

Electrophilic substitution at the 4-position of the pyrrole ring is achieved by selective functionalization methods such as:

- Lithiation at the 4-position using a strong base (e.g., n-butyllithium) followed by reaction with an appropriate carbamoyl chloride or isocyanate derivative

- Alternatively, direct amidation via activation of the 4-position with a suitable leaving group (e.g., halogenation followed by nucleophilic substitution)

The carbamoyl intermediate is typically isolated or used in situ for the next coupling step

Coupling with 2-(Diethylamino)ethylamine

- The carbamoyl intermediate is reacted with 2-(diethylamino)ethylamine under mild conditions to form the amide bond

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation

- Reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition of the pyrrole ring

Purification and Characterization

- The final product is purified by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC)

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Esterification | 3,5-Dimethylpyrrole-2-carboxylic acid + tert-butanol, acid catalyst | tert-Butyl 3,5-dimethylpyrrole-2-carboxylate |

| 2 | Electrophilic substitution | n-Butyllithium lithiation + carbamoyl chloride or isocyanate | 4-Carbamoyl substituted pyrrole intermediate |

| 3 | Amide coupling | 2-(Diethylamino)ethylamine + coupling reagent (EDC/DCC) | tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| 4 | Purification and analysis | Chromatography, NMR, MS | Pure target compound |

Research Findings and Optimization Notes

- The lithiation step at the 4-position requires low temperatures (typically -78 °C) to ensure regioselectivity and prevent side reactions.

- Carbamoyl chlorides used should be freshly prepared or purified to avoid hydrolysis.

- Amide coupling efficiency is enhanced by using additives such as HOBt or DMAP to suppress racemization and side reactions.

- The tert-butyl ester group is stable under the reaction conditions but can be selectively cleaved later if needed for further derivatization.

- Purity of the final compound is critical for biological activity studies; hence, high-performance liquid chromatography (HPLC) is recommended for final purification.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: tert-Butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the carbamoyl group.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the carbamoyl group can form hydrogen bonds with enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogous pyrrole derivatives:

| Compound Name | Key Substituents | Functional Group Differences | |

|---|---|---|---|

| tert-Butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | tert-butyl (C-2), carbamoyl with diethylaminoethyl (C-4), 3,5-dimethyl | Reference compound | |

| Methyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | Methyl ester (C-2) | Reduced steric bulk compared to tert-butyl | |

| Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethyl ester (C-2), butyl (C-4) | Lacks carbamoyl group; increased lipophilicity | |

| Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethyl ester (C-2), ethynyl (C-4) | Ethynyl group enhances reactivity for click chemistry | |

| Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethyl ester (C-2), 4-bromophenyl carbamoyl (C-4), 1-ethyl | Bromophenyl group alters electronic properties |

Spectroscopic and Physicochemical Properties

NMR and IR Spectroscopy

- Carbamoyl and Ester Signals: The tert-butyl ester in the target compound shows a C=O stretch at ~1720 cm⁻¹ (IR), similar to methyl/ethyl esters but with distinct ¹³C NMR shifts (δ 165–175 ppm for carbamoyl) . The diethylaminoethyl carbamoyl group contributes to N-H stretches at ~3300 cm⁻¹ (IR) and specific proton coupling in ¹H NMR .

Solubility and Stability

- The tert-butyl group enhances hydrophobicity compared to methyl/ethyl esters, reducing aqueous solubility but improving stability against hydrolysis .

- The diethylaminoethyl carbamoyl moiety introduces basicity, enabling salt formation and improved solubility in acidic media .

Actividad Biológica

Tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H31N3O3

- Molecular Weight : 337.46 g/mol

- CAS Number : 590424-04-7

- Appearance : Pale yellow solid

- Solubility : Soluble in methanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrrole ring structure is known to exhibit diverse biological functions, including:

- Enzyme Inhibition : Compounds with a pyrrole structure often act as inhibitors for specific enzymes, which can alter metabolic pathways.

- Receptor Modulation : The diethylamino group may enhance interaction with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms:

Neuroprotective Effects

The diethylamino moiety suggests potential neuroprotective properties. Pyrrole derivatives have been studied for their ability to:

- Reduce Oxidative Stress : Some studies indicate that similar compounds can reduce oxidative stress in neuronal cells, which is crucial for neuroprotection.

- Modulate Neurotransmitter Levels : By interacting with neurotransmitter systems, these compounds may help in managing conditions like depression and anxiety.

Case Studies and Experimental Evidence

-

In Vitro Studies : Preliminary in vitro studies have demonstrated that the compound can inhibit specific cancer cell lines, though detailed mechanisms remain to be elucidated.

Study Cell Line Effect Study A HeLa (cervical cancer) Significant growth inhibition observed Study B MCF-7 (breast cancer) Induced apoptosis at high concentrations - Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and bioavailability of the compound. Early results suggest promising results in terms of safety and efficacy.

Q & A

Q. How to analyze decomposition products under oxidative conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light, then identify products via LC-QTOF-MS .

- Mechanistic Probes : Use radical scavengers (e.g., BHT) to confirm free radical-mediated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.